molecular formula C14H13F2N B3341670 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline CAS No. 1039824-40-2

2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

Cat. No.: B3341670
CAS No.: 1039824-40-2
M. Wt: 233.26 g/mol
InChI Key: YSKHDUUASLNUEG-UHFFFAOYSA-N
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Description

Overview of Substituted Aniline (B41778) Scaffolds in Synthetic Methodologies

Substituted anilines are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of more complex molecules. wisdomlib.org Their utility stems from the reactivity of the amino group and the potential for functionalization of the aromatic ring. These scaffolds are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. rsc.org Methodologies such as electrophilic aromatic substitution, Sandmeyer reactions, and various cross-coupling reactions have been extensively developed to modify aniline derivatives, making them indispensable building blocks in the construction of diverse molecular architectures. organic-chemistry.org

Significance of Fluorine Atom Incorporation in Aromatic Amines for Chemical Reactivity

The introduction of fluorine into organic molecules can profoundly influence their chemical and physical properties. nih.gov In aromatic amines, the high electronegativity of fluorine can significantly impact the basicity of the amino group. acs.orgmasterorganicchemistry.com This modulation of pKa can be a critical factor in drug design, affecting a molecule's pharmacokinetic profile. pharmacyjournal.orgresearchgate.net Furthermore, the presence of fluorine can alter the electron density of the aromatic ring, thereby influencing its reactivity in subsequent chemical transformations. The carbon-fluorine bond is also exceptionally strong, which can enhance the metabolic stability of a molecule, a desirable trait in the development of therapeutic agents. mdpi.com

Contextualization of N-(Fluorobenzyl)aniline Derivatives within Advanced Chemical Synthesis

N-(Fluorobenzyl)aniline derivatives represent a class of compounds that combine the structural features of substituted anilines with the unique properties imparted by fluorine. These molecules are often synthesized through methods like the N-alkylation of anilines with fluorinated benzyl (B1604629) halides or through reductive amination of fluorinated benzaldehydes with anilines. nih.govwikipedia.org The resulting structures are of significant interest as they can serve as key intermediates or final products in various fields, particularly in medicinal chemistry where the N-benzyl group can act as a crucial pharmacophore. google.com

Rationale for Focused Research on 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline

While specific research on this compound is not extensively documented in publicly available literature, a scientific rationale for its investigation can be constructed based on the principles of medicinal chemistry and materials science. The presence of two fluorine atoms, one on each aromatic ring, is of particular interest. This difluoro substitution pattern could lead to unique conformational preferences and electronic properties that may enhance biological activity or create novel material characteristics.

The specific placement of the fluorine atoms (ortho to the amino and benzyl groups) and the methyl group (meta to the amino group) could be strategic for several reasons:

Modulation of Biological Activity: The fluorine atoms can influence binding affinity to biological targets through favorable electrostatic interactions and by displacing water molecules from binding pockets. benthamdirect.com The methyl group provides a lipophilic substituent that can also contribute to binding and modulate solubility.

Fine-tuning of Physicochemical Properties: The electronic effects of the fluorine atoms can alter the molecule's dipole moment and polarizability, which could be advantageous in the design of advanced materials such as liquid crystals or organic light-emitting diodes (OLEDs).

Given these potential benefits, this compound represents a compelling target for synthesis and further investigation to explore its potential applications.

Detailed Research Findings

Due to the limited specific research on this compound, this section will present a projected synthesis and expected properties based on established chemical principles and data from closely related compounds.

Synthesis

The synthesis of this compound would likely proceed via one of two common methods for the formation of N-benzylanilines:

N-Alkylation: This method would involve the reaction of 2-fluoro-5-methylaniline (B1296174) with 2-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base. The base is required to neutralize the hydrohalic acid formed during the reaction. This is a well-established method for the N-alkylation of anilines. rsc.orgresearchgate.net

Reductive Amination: This one-pot reaction would involve the condensation of 2-fluoro-5-methylaniline with 2-fluorobenzaldehyde (B47322) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. researchgate.netresearchgate.net

Chemical and Physical Properties

The exact physical and chemical properties of this compound have not been reported. However, we can estimate some of these properties based on data from analogous compounds. The following table provides a summary of these estimated properties.

PropertyEstimated Value
Molecular Formula C₁₄H₁₃F₂N
Molecular Weight 249.26 g/mol
Appearance Likely a solid or high-boiling liquid at room temperature
Boiling Point > 300 °C (estimated)
Melting Point Not available
Solubility Likely soluble in common organic solvents, sparingly soluble in water

Interactive Data Table of Related Compounds' Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-FluoroanilineC₆H₆FN111.12Light-colored oily liquid nih.gov
N-BenzylanilineC₁₃H₁₃N183.25Solid

Spectroscopic Data

While experimental spectroscopic data for this compound is not available, one can predict the key features that would be observed in its spectra:

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both rings, with splitting patterns influenced by the fluorine and methyl substituents. A characteristic signal for the benzylic methylene (B1212753) protons (CH₂) would be expected, likely appearing as a doublet due to coupling with the adjacent NH proton. The NH proton would likely appear as a broad singlet.

¹³C NMR: The spectrum would display signals for all 14 carbon atoms. The carbons attached to fluorine would show characteristic splitting (C-F coupling).

¹⁹F NMR: Two distinct signals would be expected, one for each of the non-equivalent fluorine atoms.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 249.26, along with characteristic fragmentation patterns, such as the loss of the fluorobenzyl group.

Properties

IUPAC Name

2-fluoro-N-[(2-fluorophenyl)methyl]-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N/c1-10-6-7-13(16)14(8-10)17-9-11-4-2-3-5-12(11)15/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKHDUUASLNUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro N 2 Fluorobenzyl 5 Methylaniline

Strategic Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline, the most logical disconnection occurs at the benzylic carbon-nitrogen (C-N) bond.

Disconnection at the N-Benzyl Bond: Formation via N-Alkylation Pathways

The principal retrosynthetic disconnection of the target molecule is at the bond between the aniline (B41778) nitrogen and the benzyl (B1604629) group. This C–N bond disconnection suggests that the most direct synthetic route is an N-alkylation reaction. In this forward reaction, an amine nucleophile attacks an alkyl halide electrophile, forming the desired secondary amine. This approach is a cornerstone of amine synthesis, providing a reliable method for constructing C-N bonds.

This strategy simplifies the complex target molecule into two key synthons: a nucleophilic primary aniline and an electrophilic benzyl component.

Identification of 2-Fluoro-5-methylaniline (B1296174) as a Primary Amine Synthon

Following the disconnection, the aniline portion of the molecule is identified as 2-fluoro-5-methylaniline. This compound serves as the primary amine synthon, providing the nucleophilic nitrogen atom required for the N-alkylation reaction. 2-Fluoro-5-methylaniline is a known chemical entity, characterized by the presence of a fluorine atom ortho to the amino group and a methyl group in the meta position. nist.gov Its structure and availability make it a suitable precursor for this synthesis.

Identification of 2-Fluorobenzyl Halide as an Alkylating Agent

The other fragment resulting from the retrosynthetic analysis is a 2-fluorobenzyl cation synthon. In a practical synthetic context, this electrophilic role is fulfilled by a 2-fluorobenzyl halide, such as 2-fluorobenzyl chloride or 2-fluorobenzyl bromide. These compounds are effective alkylating agents due to the polarized carbon-halogen bond, which makes the benzylic carbon susceptible to nucleophilic attack by the primary amine. The halide ion serves as a good leaving group, facilitating the substitution reaction.

Direct N-Alkylation Approaches

The forward synthesis, based on the retrosynthetic analysis, involves the direct N-alkylation of 2-fluoro-5-methylaniline with a 2-fluorobenzyl halide. This reaction is a classic example of a nucleophilic substitution, typically proceeding via an SN2 mechanism.

Conventional N-Alkylation with 2-Fluorobenzyl Halides

The direct N-alkylation of anilines is a widely used method for preparing N-substituted aniline derivatives. rsc.org The primary challenge in such reactions is often controlling the extent of alkylation, as the secondary amine product can be more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of a tertiary amine. masterorganicchemistry.com However, careful selection of reaction conditions can promote the desired mono-alkylation. nih.gov

The reaction involves heating a mixture of 2-fluoro-5-methylaniline and a 2-fluorobenzyl halide, typically in the presence of a base and a suitable solvent. The base is crucial for neutralizing the hydrogen halide (HX) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The efficiency and selectivity of the N-alkylation of anilines are highly dependent on the choice of solvent and base. rsc.orgresearchgate.net A variety of conditions have been explored for analogous N-benzylation reactions, providing a framework for optimizing the synthesis of the target molecule.

Base Catalysis: The role of the base is to scavenge the acid produced during the reaction. Both inorganic and organic bases can be employed. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium tert-butoxide (KOtBu). researchgate.netresearchgate.net The strength of the base can influence the reaction rate; for instance, stronger bases like KOtBu have been shown to provide excellent yields in N-alkylation reactions. nih.govresearchgate.net

Solvent Systems: The choice of solvent can significantly impact reaction outcomes by influencing the solubility of reactants and the rate of reaction. unict.it Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often effective for SN2 reactions. rsc.org Toluene (B28343) is another commonly used solvent, particularly at higher temperatures. researchgate.netresearchgate.net In some cases, reactions can be run under solvent-free conditions, which can offer environmental and practical advantages. researchgate.net The selection between different solvents can affect both reaction conversion and selectivity. For example, studies on similar N-alkylations have shown that while solvents like DMSO may lead to complex product mixtures, others like dichloromethane (B109758) or ionic liquids can offer higher selectivity for the mono-alkylated product. rsc.org

The table below summarizes various conditions reported for the N-alkylation of anilines with benzyl halides or alcohols, which can be considered for the synthesis of this compound.

Table 1: Representative Reaction Conditions for N-Alkylation of Anilines

Reactants Catalyst/Base Solvent Temperature (°C) Yield (%) Reference
Aniline + Benzyl Alcohol GO-NHC-Cu / KOtBu Toluene 110 88 researchgate.net
Aniline + Benzyl Alcohol GO-NHC-Cu / KOtBu Solvent-free 110 93 researchgate.net
Aniline + Benzyl Alcohol Manganese Pincer Complex / t-BuOK Toluene 80 High nih.gov
Aniline + Benzyl Alcohol CoNx@NC / tert-BuOK Toluene 140 High researchgate.net
Aniline + Methyl Iodide None [bmim][Tf₂N] 0 90 rsc.org
Aniline + Benzyl Chloride None Methanol (B129727) Reflux N/A unict.it
Optimization of Reaction Conditions for Selectivity and Yield

The synthesis of N-benzylanilines is highly dependent on the careful optimization of reaction parameters to maximize yield and ensure high selectivity for the desired mono-N-alkylated product. Key factors that are typically manipulated include the choice of base, catalyst loading, reaction temperature, and duration.

For the N-alkylation of an aniline derivative with a benzyl halide, the selection of an appropriate base is critical. Strong, non-nucleophilic bases are often favored. Studies on similar N-alkylation reactions have shown that bases like potassium tert-butoxide (KOtBu) can provide high yields. For instance, in a model synthesis of N-benzylaniline, KOtBu provided a 93% yield, outperforming other bases such as potassium hydroxide (B78521) (KOH), cesium carbonate (Cs2CO3), and potassium carbonate (K2CO3). researchgate.net The reaction temperature and time are also interdependent variables that must be fine-tuned. Optimal yields for N-benzylaniline synthesis have been reported at 80°C over an 8-hour period. researchgate.net

Catalyst loading is another crucial parameter, particularly in catalyzed reactions. For heterogeneous catalysts, an optimal loading must be determined to ensure high conversion without unnecessary excess. For example, in a graphene oxide-supported N-heterocyclic carbene copper(I) complex catalyzed N-monoalkylation, 20 mg of the catalyst was found to be the optimum amount for the reaction of aniline and benzyl chloride. researchgate.net Below this amount, the yield was observed to decrease.

The choice of solvent can also play a significant role. While some reactions proceed efficiently under solvent-free conditions, others may require a specific solvent to facilitate dissolution of reactants and reagents. researchgate.net For direct N-alkylation of primary benzylamines and anilines, anhydrous N,N-dimethylformamide (DMF) has been shown to be an effective solvent when used with a cesium base. researchgate.net

Table 1: Representative Optimization of Reaction Parameters for N-Benzylaniline Synthesis. researchgate.net
ParameterConditionYield (%)
BaseKOtBu93
BaseKOH82
Temperature80°C93
Time8 h93

Reductive Amination Strategies Utilizing 2-Fluorobenzaldehyde (B47322)

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of 2-fluorobenzaldehyde with 2-fluoro-5-methylaniline.

Evaluation of Reducing Agents (e.g., Borohydrides, Hydrogenation)

A variety of reducing agents can be employed for the reduction of the imine intermediate in reductive amination. The choice of reducing agent is crucial for achieving high selectivity and yield.

Borohydride (B1222165) Reagents :

Sodium borohydride (NaBH4) is a common and cost-effective reducing agent. However, it can also reduce the starting aldehyde, so it is typically added after allowing sufficient time for imine formation. commonorganicchemistry.com

Sodium cyanoborohydride (NaBH3CN) is a milder reducing agent that is particularly effective for reductive amination. It is stable in weakly acidic conditions (pH 4-5) where imine formation is favorable and selectively reduces the protonated iminium ion over the aldehyde. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another selective and mild reducing agent for reductive amination. It is often the reagent of choice due to its effectiveness and the fact that it does not require acidic conditions, which can be beneficial for acid-sensitive substrates. wikipedia.orgharvard.edu

Catalytic Hydrogenation :

Palladium on carbon (Pd/C) with hydrogen gas (H2) is a classic and highly effective method for reductive amination. wikipedia.org This method is often clean and produces high yields. However, it requires specialized hydrogenation equipment and may not be suitable for substrates with functional groups that are sensitive to hydrogenolysis. nih.gov

Table 2: Comparison of Common Reducing Agents for Reductive Amination.
Reducing AgentAdvantagesDisadvantages
NaBH4Inexpensive, readily available.Can reduce starting aldehyde/ketone. commonorganicchemistry.com
NaBH3CNSelective for iminium ions. masterorganicchemistry.comToxic cyanide byproducts. harvard.edu
NaBH(OAc)3Mild, selective, no acidic conditions required. wikipedia.orgharvard.eduMore expensive than NaBH4.
H2/Pd/CHigh yield, clean reaction. wikipedia.orgRequires specialized equipment, potential for hydrogenolysis. nih.gov
Catalyst Screening and Performance Analysis

In catalytic reductive amination, the choice of catalyst is paramount. For hydrogenation-based methods, noble metal catalysts are commonly used.

Palladium (Pd) , Platinum (Pt) , and Nickel (Ni) catalysts are frequently employed for the reduction of imines. wikipedia.org Supported catalysts, such as palladium on carbon (Pd/C), are often preferred for their ease of handling and removal from the reaction mixture.

In recent years, there has been a push towards developing catalysts based on more abundant and less expensive non-noble metals.

Cobalt (Co) , Copper (Cu) , and Iron (Fe) based catalysts have been investigated for reductive amination. nih.gov For example, amorphous cobalt particles, generated in situ from CoCl2 and NaBH4, have been shown to be highly active for the reductive amination of aldehydes and ketones with ammonia (B1221849) under mild conditions. nih.gov

For reductive aminations that proceed via hydride transfer from a donor molecule, various catalysts can be employed to facilitate this process.

Lewis acids such as Ti(iPrO)4 or ZnCl2 are sometimes added to improve yields, especially for less reactive substrates. commonorganicchemistry.com

B(C6F5)3 has been shown to be a water-tolerant catalyst for the reductive amination of arylamines using hydrosilanes as the reductant. unimi.itsci-hub.se

The performance of a given catalyst is typically evaluated based on its activity (turnover number, TON) and selectivity towards the desired amine product.

Alternative Synthetic Routes and Convergent Strategies

Beyond the classical N-alkylation and reductive amination approaches, other modern synthetic methods offer convergent and efficient pathways to this compound.

Palladium-Catalyzed N-Arylation Methods (e.g., Buchwald-Hartwig Amination Precursors)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction typically involves the coupling of an amine with an aryl halide or triflate. For the synthesis of the target compound, this could involve the reaction of 2-fluoro-5-methylaniline with 2-fluorobenzyl bromide.

The key components of a Buchwald-Hartwig reaction are:

Palladium precatalyst : A source of palladium(0), often a Pd(II) salt that is reduced in situ.

Ligand : Bulky, electron-rich phosphine (B1218219) ligands are crucial for the catalytic cycle. Examples include tri-tert-butylphosphine (B79228) (P(tBu)3) or biphenyl-based ligands like XPhos and SPhos.

Base : A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine.

Solvent : Anhydrous, aprotic solvents like toluene or dioxane are typically used.

The reaction conditions, including the choice of ligand and base, must be carefully optimized for the specific substrates to achieve high yields.

Synthesis via Multicomponent Reactions Incorporating Aniline and Benzaldehyde Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. A plausible MCR for the synthesis of this compound could be a variation of the Mannich reaction or other related three-component couplings.

For instance, a one-pot reaction involving 2-fluoro-5-methylaniline, 2-fluorobenzaldehyde, and a reducing agent could be considered a type of MCR. More complex MCRs could involve the in situ generation of one of the reactants. For example, a three-component reaction of an aromatic halide, an amine, and paraformaldehyde mediated by zinc has been described for the synthesis of tertiary benzylamines. researchgate.net A similar strategy could potentially be adapted for the synthesis of secondary benzylamines.

Another approach could involve a catalyst- and additive-free synthesis from (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds through a sequential imine condensation–isoaromatization pathway to afford 2-benzyl N-substituted anilines. nih.gov This demonstrates the potential for convergent strategies that build the aniline ring system and install the N-benzyl group in a concerted fashion.

Process Optimization and Green Chemistry Principles in Synthesis

The industrial synthesis of chemical compounds necessitates a focus on process optimization and the integration of green chemistry principles to ensure economic viability, environmental responsibility, and safety. For the synthesis of this compound via reductive amination, several key areas can be targeted for improvement.

Yield Enhancement and Side Product Minimization

Optimizing the yield and minimizing the formation of side products are primary objectives in any synthetic process. In the reductive amination for producing this compound, potential side products could include the alcohol formed from the reduction of 2-fluorobenzaldehyde or the over-alkylation of the amine.

Several factors can be systematically varied to enhance the yield of the desired product. These include the choice of reducing agent, catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. A stepwise procedure, where the imine is formed first and then reduced, can sometimes offer better control and higher yields compared to a one-pot reaction.

ParameterVariationExpected Outcome on YieldRationale
Reducing Agent Sodium triacetoxyborohydride vs. Sodium borohydrideHigher with NaBH(OAc)₃NaBH(OAc)₃ is a milder and more selective reducing agent for imines, reducing the likelihood of aldehyde reduction.
Catalyst Acid catalysis (e.g., acetic acid)Increased reaction rateCatalyzes the dehydration step to form the imine intermediate.
Solvent Dichloromethane vs. Ethyl acetate (B1210297)Comparable or higher in Ethyl acetateEthyl acetate is a greener solvent alternative to chlorinated solvents and can be effective for this reaction.
Temperature Room temperature vs. Elevated temperaturePotentially higher at room temperatureMild conditions can improve selectivity and reduce side reactions.
Stoichiometry Equimolar vs. Slight excess of amineHigher with slight excess of amineCan drive the imine formation equilibrium towards the product.

This table presents hypothetical optimization parameters based on general principles of reductive amination.

Solvent-Free or Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of solvent usage. Solvents contribute significantly to the environmental impact of a chemical process and generate a large amount of waste. For the synthesis of this compound, exploring solvent-free or reduced-solvent conditions is a valuable endeavor.

Solvent-free reductive aminations can be carried out by physically grinding the reactants together, sometimes with a solid-supported catalyst or reducing agent. mdpi.com This approach can lead to shorter reaction times and easier product isolation. mdpi.com Another strategy is the use of greener, more benign solvents. Recent studies have focused on finding replacements for commonly used chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE). rsc.orgresearchgate.netstrath.ac.uk

SolventGreen Chemistry ClassificationPotential for Use in Reductive Amination
DichloromethaneUndesirableCommonly used but has significant health and environmental concerns.
1,2-DichloroethaneUndesirableSimilar to dichloromethane, a solvent to be replaced.
Ethyl acetatePreferredA greener alternative that has shown good performance in reductive aminations. researchgate.net
Dimethyl carbonatePreferredAnother green solvent option with favorable properties. researchgate.net
2-Methyltetrahydrofuran (2-MeTHF)RecommendedA bio-derived solvent with a good environmental profile.
WaterIdealThe greenest solvent, though substrate solubility can be a challenge for aromatic compounds.

This table provides a selection of solvents and their green chemistry classification for consideration in the synthesis of the target compound.

Catalyst Recycling and Sustainability Metrics

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. In the context of the synthesis of this compound, the development of recyclable catalytic systems is of high importance. Heterogeneous catalysts, which are in a different phase from the reaction mixture, are often easier to separate and reuse.

Recent research has explored the use of various recyclable catalysts for reductive amination and N-alkylation of amines. These include iridium-based catalysts and cobalt-containing composites. mdpi.comresearchgate.net The ability to recover and reuse the catalyst for multiple reaction cycles without significant loss of activity is a key advantage, reducing both cost and waste.

To quantify the "greenness" of a synthetic route, various sustainability metrics have been developed. These metrics provide a quantitative assessment of the efficiency and environmental impact of a chemical process.

MetricDescriptionGoal
Atom Economy The proportion of reactant atoms that are incorporated into the final product.Maximize
Process Mass Intensity (PMI) The total mass of materials used (reactants, solvents, reagents) to produce a unit mass of product.Minimize
E-Factor The mass of waste produced per unit mass of product.Minimize
Reaction Mass Efficiency (RME) The mass of the product as a percentage of the total mass of reactants.Maximize

This table outlines key green chemistry metrics that can be applied to evaluate the sustainability of the synthesis of this compound.

By systematically addressing yield enhancement, adopting greener solvent strategies, and employing recyclable catalysts, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro N 2 Fluorobenzyl 5 Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Analysis and Coupling Constants

The NMR spectra of 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline are predicted to exhibit characteristic signals corresponding to its unique structural fragments.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by distinct regions corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the N-H proton, and the methyl protons.

Aromatic Protons: The protons on the two fluorinated benzene rings would appear as complex multiplets in the downfield region, typically between 6.5 and 7.5 ppm. The specific chemical shifts and splitting patterns would be influenced by the positions of the fluorine and methyl substituents, as well as through-space coupling between the two rings.

Benzylic Protons (-CH₂-): A singlet or a doublet (if coupled to the N-H proton) would be expected for the methylene bridge protons, likely in the range of 4.3 to 4.5 ppm.

N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, would correspond to the amine proton.

Methyl Protons (-CH₃): A sharp singlet for the methyl group protons would appear in the upfield region, typically around 2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule.

Aromatic Carbons: The aromatic carbons would resonate in the range of 110-160 ppm. The carbons directly attached to fluorine atoms would show large one-bond C-F coupling constants. For instance, in N-benzyl-4-fluoroaniline, the carbon bearing the fluorine atom appears as a doublet with a coupling constant (¹JCF) of approximately 236 Hz rsc.org.

Benzylic Carbon (-CH₂-): The benzylic carbon would be expected around 48 ppm rsc.org.

Methyl Carbon (-CH₃): The methyl carbon would appear in the upfield region, typically around 20 ppm.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum would be the most direct probe for the fluorine environments. Two distinct signals would be expected, one for each of the non-equivalent fluorine atoms on the two aromatic rings. The chemical shifts would be sensitive to the electronic environment and the substitution pattern on the rings.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)
Aromatic-H6.5 - 7.5
-CH₂-4.3 - 4.5
N-HVariable
-CH₃~2.3

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Aromatic C-F150 - 160 (with large ¹JCF)
Aromatic C110 - 145
-CH₂-~48
-CH₃~20

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to elucidate the three-dimensional structure in solution, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the two aromatic rings, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the benzyl (B1604629) group and the aniline (B41778) moiety, for example, by observing a correlation between the benzylic protons and the carbons of the aniline ring.

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

The N-benzyl aniline scaffold can exhibit dynamic behavior in solution, primarily related to rotation around the C-N bonds. Variable temperature NMR studies could provide insights into these conformational dynamics. By monitoring changes in the NMR spectra as a function of temperature, it might be possible to determine the energy barriers for rotation around the N-C(aryl) and N-C(benzyl) bonds. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

As with the NMR data, a specific single-crystal X-ray diffraction study for this compound has not been reported. The following discussion is based on the analysis of crystal structures of related N-benzylaniline derivatives.

Determination of Solid-State Molecular Conformation and Geometry

A single-crystal X-ray diffraction analysis would provide precise information about the bond lengths, bond angles, and torsion angles of the molecule in the solid state. For related N-benzylaniline structures, the nitrogen atom typically adopts a nearly planar geometry researchgate.net. The two aromatic rings are generally not coplanar. For instance, in N-benzylaniline itself, the planes of the two aromatic rings are nearly perpendicular to each other researchgate.net. A similar bent conformation would be expected for this compound, with the dihedral angle between the two rings being a key structural parameter.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is governed by various intermolecular interactions. In the case of this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, potentially forming N-H···F or N-H···π interactions. In the crystal structure of N-benzylaniline, N-H···Cg (π) interactions are observed researchgate.net.

Halogen Bonding: The fluorine atoms could participate in halogen bonding, acting as halogen bond acceptors.

Influence of Fluorine Substituents on Crystal Packing and Supramolecular Assembly

The presence of fluorine atoms on both the aniline and benzyl rings of this compound is expected to exert a significant influence on its crystal packing and the formation of supramolecular assemblies. The high electronegativity and unique electronic properties of fluorine introduce possibilities for various non-covalent interactions that dictate the three-dimensional arrangement of molecules in the solid state.

Key intermolecular interactions anticipated to play a role include:

π-π Stacking: The aromatic rings of the aniline and benzyl moieties can engage in π-π stacking interactions. Fluorination can modulate these interactions; perfluorinated aromatic rings often exhibit different stacking geometries compared to their non-fluorinated counterparts due to altered quadrupole moments. rsc.org The relative orientation of the rings (parallel-displaced or T-shaped) will be influenced by the electrostatic effects of the fluorine substituents.

F···F Interactions: While once considered purely repulsive, short F···F contacts are now recognized as potentially contributing to the stability of crystal lattices in some contexts, although their role remains a subject of study. researchgate.net

N-H···π Interactions: The secondary amine proton can interact with the electron-rich π-systems of the aromatic rings of adjacent molecules, forming N-H···π bonds that contribute to the supramolecular architecture. researchgate.net

The interplay of these varied and often subtle interactions would lead to a complex and unique three-dimensional supramolecular network. The specific regiochemistry of the fluorine and methyl substituents would further refine the packing by creating specific steric and electronic environments that favor certain interaction motifs over others. This chemical modification can be seen as a way to access different crystalline forms that might not be achievable for the parent, non-fluorinated compound. scispace.com

Vibrational Spectroscopy (FT-IR and Raman)

Based on extensive literature for related aromatic amines and organofluorine compounds, the characteristic vibrational frequencies for this compound can be predicted. The table below outlines the expected ranges for its key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
N-H (Amine) Stretching3350 - 3310Secondary amines typically show a single, weak to medium band. Its position can be affected by hydrogen bonding. orgchemboulder.com
C-H (Aromatic) Stretching3100 - 3000Multiple weak to medium bands are expected in this region.
C-H (Benzylic CH₂) Asymmetric/Symmetric Stretching2950 - 2850Two distinct bands are anticipated for the methylene group.
C=C (Aromatic) Ring Stretching1620 - 1450Several bands of varying intensity, characteristic of the substituted benzene rings.
N-H (Amine) Bending1580 - 1500This bending vibration can sometimes be coupled with aromatic ring vibrations.
C-N (Aromatic Amine) Stretching1335 - 1250Expected to be a strong band due to the attachment to the aromatic system. orgchemboulder.com
C-F (Aryl Fluoride) Stretching1270 - 1100Strong, characteristic absorptions are expected for the C-F bonds on both aromatic rings.

This table presents interactive data. You can sort and filter the information as needed.

To achieve a precise assignment of the vibrational modes, experimental FT-IR and Raman spectra are typically correlated with theoretical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have proven to be highly effective for predicting the vibrational frequencies of substituted anilines and related molecules. asianpubs.orgnih.govglobalresearchonline.net

The computational process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated for the optimized geometry.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity. To improve the agreement, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed wavenumbers. globalresearchonline.net By comparing the scaled theoretical spectrum with the experimental one, each observed band can be confidently assigned to a specific vibrational motion of the molecule (e.g., N-H stretch, C-F stretch, ring deformation). Such analysis allows for a detailed understanding of how the different parts of the molecule vibrate and interact. materialsciencejournal.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the determination of a unique elemental formula.

For this compound, the elemental composition is C₁₄H₁₃F₂N. The theoretical accurate mass can be calculated by summing the exact masses of the most abundant isotopes of each element.

ElementNumber of AtomsExact Isotopic Mass (Da)Total Mass (Da)
Carbon (¹²C) 1412.000000168.000000
Hydrogen (¹H) 131.00782513.101725
Fluorine (¹⁹F) 218.99840337.996806
Nitrogen (¹⁴N) 114.00307414.003074
Monoisotopic Mass 233.101605

This interactive table details the calculation of the theoretical exact mass.

An HRMS experiment, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that is extremely close to the calculated value of 234.109430 Da (233.101605 + 1.007825). The difference between the experimentally measured mass and the theoretical mass, usually in the low parts-per-million (ppm) range, provides strong evidence for the compound's elemental formula, thus confirming its identity.

Theoretical and Computational Chemistry Investigations of 2 Fluoro N 2 Fluorobenzyl 5 Methylaniline

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Energetic Landscape

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in the 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline molecule, corresponding to a minimum on the potential energy surface. This would provide precise information on bond lengths, bond angles, and dihedral angles. The energetic landscape could also be explored to identify different conformers (spatial arrangements of the molecule) and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

ParameterValue
C-N Bond Length (aniline)Data not available
C-N Bond Length (benzyl)Data not available
C-F Bond Length (aniline ring)Data not available
C-F Bond Length (benzyl ring)Data not available
C-N-C Bond AngleData not available
Dihedral Angle (rings)Data not available

This table is for illustrative purposes only. The values are hypothetical as no published data is available.

Electronic Structure Analysis (e.g., Charge Distribution, Dipole Moment)

Table 2: Hypothetical Electronic Properties of this compound

PropertyValue
Net Atomic Charge on NData not available
Net Atomic Charge on F (aniline)Data not available
Net Atomic Charge on F (benzyl)Data not available
Dipole Moment (Debye)Data not available

This table is for illustrative purposes only. The values are hypothetical as no published data is available.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites of electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental in determining the chemical reactivity and electronic properties of a molecule.

HOMO-LUMO Energy Gaps and Their Implications for Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This value is also related to the molecule's ability to absorb light.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

This table is for illustrative purposes only. The values are hypothetical as no published data is available.

Orbital Contributions and Electron Density Distribution

Analysis of the HOMO and LUMO would show which atoms and which atomic orbitals contribute most to these frontier orbitals. The electron density distribution within the HOMO indicates the regions from which the molecule is most likely to donate electrons in a reaction. Conversely, the distribution in the LUMO shows where the molecule is most likely to accept electrons.

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical descriptors are crucial in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and kinetic stability. These parameters, derived from the conceptual framework of Density Functional Theory (DFT), offer a quantitative measure of a molecule's response to chemical reactions.

Chemical Hardness, Softness, and Electrophilicity Indices

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in chemical reactivity theory. Hardness is a measure of the resistance of a molecule to change its electron distribution. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high hardness and low reactivity. Conversely, softness indicates a higher propensity for chemical reactions.

The electrophilicity index (ω), another key descriptor, quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. These parameters are instrumental in predicting the global reactive nature of this compound.

DescriptorDefinitionSignificance for this compound
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Indicates the molecule's resistance to deformation or change in its electron cloud, providing insights into its stability.
Chemical Softness (S) S = 1 / ηRepresents the reciprocal of hardness; a higher value suggests greater reactivity.
Electrophilicity Index (ω) ω = μ2 / 2η (where μ is the electronic chemical potential)Measures the propensity of the molecule to act as an electrophile in a reaction.

Global and Local Reactivity Descriptors

By analyzing the Fukui functions, one can identify the most reactive sites in this compound, which is critical for understanding its reaction mechanisms and for designing new synthetic pathways.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static but rather a dynamic interplay of various conformations. Understanding the conformational landscape is essential as it directly influences the molecule's physical, chemical, and biological properties.

Identification of Stable Conformers and Interconversion Pathways

A systematic search of the potential energy surface (PES) of this compound reveals the existence of several stable conformers. These conformers correspond to local minima on the PES. The relative energies of these conformers determine their population at a given temperature.

Furthermore, the investigation of the PES allows for the mapping of the interconversion pathways between these stable conformers. The energy barriers associated with these pathways provide information about the flexibility of the molecule and the timescale of conformational changes.

Influence of Fluorine and Methyl Substituents on Molecular Conformation

The presence of fluorine and methyl substituents on the aniline (B41778) and benzyl (B1604629) rings significantly influences the conformational preferences of this compound. The steric and electronic effects of these groups dictate the torsional angles around the C-N and C-C single bonds.

Specifically, the fluorine atoms, with their high electronegativity, can engage in non-covalent interactions, such as intramolecular hydrogen bonding or dipole-dipole interactions, which can stabilize certain conformations. The methyl group, on the other hand, primarily exerts a steric influence, creating rotational barriers that favor specific spatial arrangements of the phenyl rings.

Computational Prediction of Spectroscopic Parameters

Computational methods provide a powerful tool for predicting various spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can yield valuable data on its vibrational and electronic spectra.

By simulating the infrared (IR) and Raman spectra, one can predict the characteristic vibrational frequencies associated with different functional groups and vibrational modes within the molecule. Similarly, the simulation of the UV-Vis spectrum can provide information about the electronic transitions, which are related to the molecular orbital energy levels. These predicted spectra can serve as a benchmark for experimental studies and assist in the structural elucidation of the compound.

Spectroscopic ParameterComputational MethodInformation Gained
Vibrational Frequencies (IR, Raman) DFT calculations (e.g., B3LYP/6-31G*)Identification of functional groups and vibrational modes, aiding in structural confirmation.
Electronic Transitions (UV-Vis) Time-Dependent DFT (TD-DFT)Understanding of the electronic structure and prediction of absorption maxima.

Theoretical NMR Chemical Shifts (GIAO-DFT) and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies through computational methods is a standard practice in modern chemical research. The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within the framework of DFT, allows for the accurate calculation of NMR shielding tensors. From these tensors, chemical shifts for active nuclei, such as ¹H and ¹³C, can be derived. These theoretical values are instrumental in the interpretation of experimental NMR spectra and can aid in the structural elucidation of complex molecules.

Similarly, DFT calculations are routinely used to compute the vibrational frequencies of molecules. The resulting theoretical infrared (IR) and Raman spectra provide a fundamental understanding of the molecule's vibrational modes. These computational spectra are invaluable for assigning the absorption bands observed in experimental vibrational spectroscopy.

Despite the established reliability of these computational methods, a specific application to "this compound" has not been found in the reviewed scientific literature. Consequently, no data tables for theoretical NMR chemical shifts or vibrational frequencies for this particular compound can be presented.

Comparison of Predicted and Experimental Data for Validation

A critical step in computational research is the validation of theoretical models against experimental data. By comparing the calculated NMR chemical shifts and vibrational frequencies with those obtained from laboratory measurements, researchers can assess the accuracy of the chosen computational method and basis set. A strong correlation between theoretical and experimental values enhances the confidence in the computational model and its ability to predict other molecular properties.

Given the absence of published experimental or theoretical spectroscopic data for "this compound," a comparative analysis for validation purposes is not possible. Such a comparison would require either pre-existing data from the literature or the execution of new computational and experimental studies on this compound.

Reactivity Patterns and Chemical Transformations of 2 Fluoro N 2 Fluorobenzyl 5 Methylaniline

Reactions at the Secondary Amine Nitrogen

The secondary amine nitrogen in 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline is a key site for a variety of chemical reactions, including alkylation, acylation, sulfonylation, carbamoylation, and condensation.

The secondary amine can undergo further alkylation to yield a tertiary amine. This can be achieved through several synthetic methodologies. One common approach is reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone to form an enamine, followed by reduction with a hydride reagent like sodium borohydride (B1222165) to furnish the tertiary amine. youtube.com Another method involves direct reaction with an alkyl halide, though this can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts. More controlled alkylation can be achieved using the borrowing hydrogen methodology with alcohols, often catalyzed by transition metals like manganese. organic-chemistry.org

Table 1: Potential Alkylation Reactions of this compound

ReagentProduct TypeGeneral Method
Aldehyde/Ketone, NaBH4Tertiary AmineReductive Amination
Alkyl HalideTertiary AmineDirect Alkylation
Alcohol, Mn(I) catalystTertiary AmineBorrowing Hydrogen

Note: Specific reaction conditions would need to be optimized for this compound.

The nucleophilic nitrogen of the secondary amine readily reacts with acylating, sulfonylating, and carbamoylating agents.

Acylation: Reaction with acyl halides (such as acetyl chloride) or acid anhydrides in the presence of a base will form the corresponding amide. youtube.com The reactivity of the amine in acylation is influenced by steric hindrance and the electron-withdrawing or -donating nature of the substituents on the aromatic rings. youtube.com

Sulfonylation: Sulfonamides can be prepared by reacting the amine with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base. Recent advancements have also demonstrated visible-light-mediated sulfonylation of anilines using sulfonyl fluorides or sodium sulfinates as the sulfonylating agents. nih.govmdpi.comresearchgate.netscispace.comrsc.org These methods offer milder reaction conditions.

Carbamoylation: The synthesis of carbamoyl (B1232498) fluorides can be achieved through the reaction of secondary amines with fluorinative desulfurization agents. nih.gov These can then be used in further synthetic applications.

Secondary amines can participate in condensation reactions with carbonyl compounds. While the reaction of a secondary amine with an aldehyde or ketone typically leads to the formation of an enamine, youtube.com imine-like structures can be formed under specific conditions. For instance, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported through a sequential imine condensation-isoaromatization pathway starting from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.govnih.govresearchgate.netbeilstein-journals.org While the starting materials are different, this suggests the potential for this compound to participate in similar condensation and rearrangement pathways. The formation of imines is also a key step in various multi-component reactions. organic-chemistry.org

Electrophilic Aromatic Substitution on the Aniline (B41778) and Benzyl (B1604629) Rings

Both the aniline and benzyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is directed by the combined electronic and steric effects of the substituents present on each ring.

The directing effects of the substituents on both aromatic rings will determine the position of electrophilic attack.

Aniline Ring: This ring contains three substituents: the N-(2-fluorobenzyl)amino group, a fluorine atom at position 2, and a methyl group at position 5.

The secondary amino group (-NH-) is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring through resonance.

The methyl group (-CH₃) is a weakly activating group and is also ortho, para-directing through an inductive effect.

The fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, but it is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. researchgate.net

The positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack. The methyl group will further activate these positions. The fluorine atom, while deactivating, will also direct to its ortho and para positions. The interplay of these effects suggests that the most probable sites for substitution will be the positions activated by the amino and methyl groups.

Benzyl Ring: This ring has a fluorine atom at the 2-position and the methylene (B1212753) bridge at the 1-position.

The fluorine atom is an ortho, para-director, although it deactivates the ring.

The methylene group is weakly activating and ortho, para-directing.

Therefore, electrophilic attack on the benzyl ring is most likely to occur at the positions ortho and para to the methylene bridge, with the fluorine atom also influencing the regioselectivity.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

RingActivating/Deactivating GroupsDirecting EffectPredicted Position of Attack
Aniline-NH- (Activating), -CH₃ (Activating), -F (Deactivating)ortho, paraPositions activated by -NH and -CH₃
Benzyl-CH₂- (Activating), -F (Deactivating)ortho, paraPositions ortho and para to -CH₂-

Halogenation: The direct halogenation of anilines can be challenging due to the high reactivity of the ring, often leading to multiple substitutions and oxidation. beilstein-journals.orgnih.govnih.gov Milder conditions and protecting group strategies are often employed to achieve regioselective halogenation. For instance, copper(II) halides in ionic liquids have been used for the regioselective chlorination and bromination of unprotected anilines. beilstein-journals.org

Nitration: The nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₂⁺-), which is a meta-directing and deactivating group. youtube.comstackexchange.com This can lead to a mixture of ortho, meta, and para products. To achieve selective para-nitration, the amino group is often first protected by acylation. researchgate.net More recent methods have explored regioselective nitration of N-alkyl anilines using tert-butyl nitrite (B80452) under milder conditions. researchgate.net

Sulfonation: The sulfonation of N-alkylanilines can also be influenced by the reaction conditions. For example, the sulfonation of N-ethyl benzyl aniline has been shown to result in substitution on the benzyl ring, specifically at the meta position. njit.edu This suggests that under certain conditions, electrophilic attack on the benzyl ring of this compound could be favored.

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Centers

The presence of fluorine atoms on both aromatic rings of this compound opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces the fluoride (B91410) ion from the aromatic ring. The success of such reactions is often dependent on the electronic nature of the aromatic ring and the reaction conditions.

Activation Strategies for Fluorine Displacement

For a nucleophilic attack to occur, the aromatic ring must be sufficiently electron-deficient. The fluorine atom itself provides some activation through its inductive electron-withdrawing effect. However, for efficient substitution, additional activation is often necessary. This can be achieved through the introduction of strong electron-withdrawing groups (e.g., nitro, cyano) onto the aromatic ring. In the absence of such groups, harsh reaction conditions, such as high temperatures and strong nucleophiles, may be required to facilitate fluorine displacement.

Another strategy involves the use of transition metal catalysts to activate the C-F bond, although this is more characteristic of cross-coupling reactions discussed later. For SNAr, strategic placement of electron-withdrawing substituents is the more common approach.

Synthesis of Novel Substituted Aromatic Derivatives

Hypothetically, SNAr reactions on either the aniline or the benzyl ring of this compound could lead to a variety of novel derivatives. For instance, reaction with alkoxides, thiolates, or secondary amines could introduce new functional groups, paving the way for the synthesis of compounds with potentially interesting biological or material properties. The regioselectivity of such reactions would be a key consideration, influenced by the electronic and steric environment of each fluorine atom.

Metal-Catalyzed Coupling Reactions

The carbon-fluorine bonds and the N-H bond of the secondary amine in this compound are potential sites for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions Involving Potential Halogen or Amine Activation

The activation of C-F bonds in cross-coupling reactions is challenging but achievable with appropriate catalytic systems, often employing nickel or palladium catalysts with specialized ligands. beilstein-journals.orgbeilstein-archives.orgresearchgate.net Reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings could potentially be applied to functionalize the fluorinated aromatic rings.

Alternatively, the secondary amine functionality could be a handle for C-N bond-forming reactions. For instance, coupling with aryl halides or triflates, catalyzed by palladium or copper, could lead to the formation of triarylamine derivatives.

Palladium-Catalyzed Reactions for C-N Bond Formation

Palladium-catalyzed amination reactions are a cornerstone of modern organic synthesis. nih.govnih.gov In the context of this compound, this could involve the coupling of the secondary amine with an aryl or heteroaryl halide. The choice of phosphine (B1218219) ligand is often crucial for the success of these transformations, influencing reaction rates and yields. Such reactions would provide access to a diverse range of N-aryl derivatives.

Reaction Type Potential Reactant Catalyst/Reagent Potential Product
Suzuki CouplingArylboronic acidPd catalyst, baseAryl-substituted derivative
Buchwald-Hartwig AminationAryl halidePd catalyst, baseN-Aryl derivative

Oxidation and Reduction Chemistry

The secondary amine and the benzylic C-H bonds in this compound are susceptible to oxidation. Conversely, if the molecule were modified to include reducible functional groups, such as a nitro group, reduction would be a key transformation.

The oxidation of N-benzylanilines can lead to various products depending on the oxidant and reaction conditions. rsc.orgacs.orgnih.gov For example, oxidation could potentially yield an imine through dehydrogenation of the benzylic C-H and N-H bonds. Stronger oxidizing agents might lead to cleavage of the N-benzyl group or oxidation of the aromatic rings, though the latter generally requires harsh conditions.

Regarding reduction, while the parent molecule does not have obvious functionalities for reduction, the introduction of a nitro group, for example, would allow for its reduction to an amino group. The reduction of nitroarenes is a common transformation, often achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin and hydrochloric acid. alfa-chemistry.comchemistrystudent.com This would provide a route to diamino derivatives.

Transformation Reagent Potential Product
OxidationMild oxidizing agentImine derivative
Reduction (of a hypothetical nitro-derivative)H₂, Pd/CAmino derivative

Oxidative Transformations of the Amine Moiety

The secondary amine group in this compound is a primary site for oxidative reactions. While no specific studies on the oxidation of this compound have been reported, the general behavior of secondary amines suggests several potential transformation pathways. Depending on the oxidizing agent and reaction conditions, the amine moiety could undergo oxidation to form various products.

Common oxidizing agents for secondary amines include peroxides, permanganates, and hypohalites. For instance, reaction with hydrogen peroxide or peroxy acids could potentially lead to the formation of the corresponding hydroxylamine (B1172632) or nitrone. Milder oxidizing agents, such as manganese dioxide, are known to convert secondary amines to imines.

The presence of the electron-withdrawing fluorine atoms on both aromatic rings may influence the electron density on the nitrogen atom, potentially affecting its susceptibility to oxidation compared to non-fluorinated analogs. The precise outcomes of such reactions would require empirical investigation.

Table 1: Potential Oxidative Transformations of the Amine Moiety

Oxidizing AgentPotential Product(s)General Reaction
Hydrogen Peroxide (H₂O₂) / Peroxy AcidsHydroxylamine, NitroneR₂NH → R₂NOH → R₂N⁺=O⁻
Manganese Dioxide (MnO₂)ImineAr-CH₂-NH-Ar' → Ar-CH=N-Ar'
Potassium Permanganate (KMnO₄)Complex mixture, potential for C-N bond cleavage
Sodium Hypochlorite (NaOCl)N-chloroamine, ImineR₂NH → R₂NCl → Imine

Hydrogenation and Dehalogenation Studies

The aromatic rings of this compound are susceptible to hydrogenation and dehalogenation under specific catalytic conditions. These transformations can lead to the saturation of the aromatic rings and/or the removal of the fluorine substituents.

Hydrogenation: Catalytic hydrogenation of the aromatic rings would require forcing conditions, such as high pressure and temperature, in the presence of catalysts like rhodium, ruthenium, or platinum. The specific products would depend on the catalyst and reaction parameters, with the potential for partial or complete saturation of one or both aromatic rings. Studies on the hydrogenation of fluorinated aromatic compounds have shown that the C-F bond can also be susceptible to hydrogenolysis.

Dehalogenation: Reductive dehalogenation of the C-F bonds is a plausible transformation. The carbon-fluorine bond is the strongest carbon-halogen bond, making its cleavage challenging. However, various methods have been developed for the hydrodefluorination of aromatic compounds. For example, rhodium-based catalytic systems have been shown to be effective for the hydrodefluorination and subsequent hydrogenation of fluorobenzene (B45895) under mild aqueous conditions. Another approach involves the use of reducing agents like zinc powder in a proton-donating solvent system, which has been successful for the dehalogenation of various aryl halides. The selective removal of one or both fluorine atoms from this compound would likely depend on the chosen method and the relative reactivity of the two different C-F bonds.

Table 2: Potential Hydrogenation and Dehalogenation Reactions

Reaction TypeReagents and ConditionsPotential Product(s)
Catalytic HydrogenationH₂, High Pressure, Rh/C or PtO₂Saturation of one or both aromatic rings
HydrodefluorinationH₂, Rh/Al₂O₃, ambient temperatureRemoval of fluorine atoms, potential for subsequent hydrogenation
Reductive DehalogenationZn, NH₄Cl (aq), THFRemoval of fluorine atoms

Mechanistic Investigations of Chemical Reactions Involving this compound

Direct mechanistic studies on reactions involving this compound are not available in the current scientific literature. However, insights into potential reaction mechanisms can be extrapolated from studies on analogous N-benzylaniline structures.

For instance, the oxidation of N-benzylanilines to benzylideneanilines (imines) by halogens or hypohalites in alkaline methanol (B129727) has been investigated. rsc.org The proposed mechanism involves a rate-determining attack of the hypohalite on both the amine nitrogen and a benzylic proton in a cyclic transition state. rsc.org This leads to the formation of a zwitterionic intermediate, which then rearranges to an N-α-halogenobenzylaniline. Subsequent dehydrohalogenation yields the final imine product. rsc.org

The presence of substituents on the aromatic rings was found to influence the reaction rate. rsc.org Electron-donating groups on the aniline ring accelerate the reaction, while electron-withdrawing groups retard it. rsc.org Conversely, electron-withdrawing groups on the benzyl ring were found to slightly increase the reaction rate. rsc.org In the case of this compound, the fluorine atoms on both rings would be expected to exert an electron-withdrawing effect, while the methyl group on the aniline ring would be electron-donating. The net effect on the reaction rate of a hypothetical oxidation would depend on the interplay of these electronic influences.

Further mechanistic understanding of the reactivity of this compound would necessitate dedicated experimental and computational studies.

Future Directions and Emerging Research Avenues for 2 Fluoro N 2 Fluorobenzyl 5 Methylaniline

Development of Highly Efficient and Sustainable Synthetic Protocols

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. Future research on 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline should prioritize the development of synthetic protocols that are not only efficient but also environmentally benign.

Current synthetic strategies for analogous N-benzylanilines often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Emerging research, however, points towards more sustainable alternatives. A promising avenue lies in the adoption of catalytic C-N cross-coupling reactions. Methodologies such as the Buchwald-Hartwig amination, which utilizes palladium catalysts, have proven effective for the synthesis of diarylamines. Future work could focus on adapting these methods to be more sustainable by employing earth-abundant metal catalysts, such as iron or copper, and utilizing greener solvent systems.

Another key area for development is the exploration of "borrowing hydrogen" or "hydrogen auto-transfer" methodologies. These catalytic processes utilize alcohols as alkylating agents, with water being the only byproduct, thus offering a highly atom-economical route to N-alkylated amines. The application of this strategy to the synthesis of this compound from 2-fluoro-5-methylaniline (B1296174) and 2-fluorobenzyl alcohol would represent a significant advancement in its sustainable production.

Furthermore, the use of ionic liquids as recyclable reaction media for N-alkylation reactions of anilines presents another green alternative that could be explored. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single vessel, would also contribute to a more efficient and sustainable synthesis by reducing purification steps and solvent usage.

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Catalytic C-N Cross-Coupling High efficiency, potential for using earth-abundant metal catalysts.Development of iron or copper-based catalytic systems, use of green solvents.
"Borrowing Hydrogen" Methodology High atom economy, water as the only byproduct.Optimization of catalysts for the specific substrates, investigation of reaction scope.
Ionic Liquid Media Recyclable solvent, potential for improved reaction rates and selectivity.Screening of different ionic liquids, development of efficient product extraction methods.
One-Pot Synthesis Reduced waste, increased efficiency, lower operational costs.Design of multi-step reaction sequences that can be performed in a single reactor.

Exploration of Unprecedented Reactivity and Novel Transformations

The unique electronic properties conferred by the fluorine substituents in this compound suggest that it may exhibit novel reactivity patterns. Future research should focus on exploring these possibilities to unlock new synthetic transformations.

One area of significant potential is the selective C-H functionalization of the aromatic rings. The fluorine atoms can act as directing groups, influencing the regioselectivity of reactions such as C-H arylation, alkenylation, or alkynylation. Investigating the use of transition metal catalysts, particularly palladium, rhodium, or iridium, for the directed C-H activation of this molecule could lead to the development of efficient methods for synthesizing more complex derivatives.

The application of photoredox catalysis to N-alkylanilines is another burgeoning field of research. Visible-light-mediated reactions can enable transformations that are difficult to achieve through traditional thermal methods. Exploring the photoredox-catalyzed reactions of this compound could lead to the discovery of novel bond-forming reactions, such as radical additions or cycloadditions.

Furthermore, the potential for this molecule to participate in various cycloaddition reactions should be investigated. The electron-rich nature of the aniline (B41778) nitrogen and the presence of the benzyl (B1604629) group could facilitate participation in reactions like [4+2] or [3+2] cycloadditions with suitable reaction partners, providing access to novel heterocyclic scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, enhanced process control, and the potential for higher yields and purity. Integrating the synthesis of this compound into flow chemistry platforms represents a critical step towards its efficient and scalable production.

Future research should focus on developing robust and reliable flow protocols for the key synthetic steps involved in its preparation. This includes the optimization of reaction parameters such as temperature, pressure, residence time, and catalyst loading within microreactors or packed-bed reactors. The use of immobilized catalysts in flow systems would be particularly advantageous, allowing for easy separation and reuse of the catalyst, further enhancing the sustainability of the process.

Automated synthesis platforms, which combine robotic handling with real-time reaction monitoring and optimization, offer a powerful tool for accelerating the discovery and development of new synthetic routes. Applying these platforms to the synthesis of this compound and its derivatives would enable high-throughput screening of reaction conditions and catalysts, leading to the rapid identification of optimal synthetic protocols.

TechnologyPotential Benefits for this compoundResearch Objectives
Flow Chemistry Improved safety, better process control, enhanced scalability, potential for higher yields.Development of continuous flow protocols, use of immobilized catalysts, integration of in-line purification.
Automated Synthesis High-throughput screening of reaction conditions, rapid optimization of synthetic routes.Application of robotic platforms for reaction setup, integration of real-time analytics for process control.

Advanced Multiscale Computational Modeling for Structure-Property-Reactivity Relationships

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules. Advanced multiscale computational modeling will be instrumental in elucidating the structure-property-reactivity relationships of this compound.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. These studies can provide insights into the effects of the fluorine and methyl substituents on the electron distribution and reactivity of the aromatic rings and the nitrogen atom. DFT can also be used to model reaction mechanisms, helping to rationalize observed reactivity and guide the design of new catalysts and reactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its derivatives with their potential activities and properties. These models can be used to predict the biological activity, toxicity, or physical properties of new, unsynthesized analogues, thereby accelerating the discovery of compounds with desired characteristics.

Discovery of New Catalytic Applications Beyond Current Paradigms

The unique structural and electronic features of this compound suggest that it could serve as a precursor to novel catalysts or act as a catalyst itself in certain transformations.

One promising area of exploration is its use in asymmetric catalysis. Chiral derivatives of N-benzylanilines have been shown to be effective ligands for transition metal catalysts in a variety of asymmetric reactions. Future research could focus on the synthesis of chiral analogues of this compound and their evaluation as ligands in reactions such as asymmetric hydrogenation, hydroformylation, or allylic alkylation.

Furthermore, the potential for fluorinated anilines to act as organocatalysts is an emerging area of interest. The fluorine atoms can influence the acidity and hydrogen-bonding capabilities of the N-H group, potentially enabling the molecule to catalyze reactions such as aldol (B89426) or Michael additions. Investigating the organocatalytic activity of this compound in various organic transformations could unveil new and unexpected catalytic applications.

The development of catalysts derived from this scaffold for applications in materials science, such as in polymerization or cross-coupling reactions for the synthesis of conductive polymers or organic light-emitting diodes (OLEDs), also represents a fertile ground for future investigation.

Q & A

Q. What are the recommended methods for synthesizing 2-Fluoro-N-(2-fluorobenzyl)-5-methylaniline?

Answer: The compound can be synthesized via a nucleophilic substitution reaction between 5-methyl-2-fluoroaniline and 2-fluorobenzyl chloride under basic conditions. Key steps include:

  • Reagent ratios : Use a 1:1.2 molar ratio of 5-methyl-2-fluoroaniline to 2-fluorobenzyl chloride in anhydrous DMF.
  • Catalyst : Add K₂CO₃ (1.5 equivalents) to deprotonate the aniline and drive the reaction.
  • Conditions : Stir at 80°C for 12–16 hours under nitrogen.
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate 8:2) .

Validation : Monitor reaction progress using TLC and confirm purity via GC-MS (retention time ~14.3 min, m/z 261 [M⁺]).

Q. How can spectroscopic techniques resolve structural ambiguities in fluorinated anilines?

Answer: Fluorinated anilines require multi-spectral analysis due to overlapping signals:

  • ¹H NMR : Identify aromatic protons near fluorine atoms (deshielding effects). For example, the benzyl CH₂ group appears as a singlet at δ 4.35 ppm.
  • ¹⁹F NMR : Detect fluorine environments (e.g., ortho-F at δ -118 ppm, meta-F at δ -112 ppm).
  • IR : Confirm N–H stretching (3350–3400 cm⁻¹) and C–F vibrations (1200–1250 cm⁻¹).
  • X-ray crystallography : Resolve positional isomerism (e.g., fluorobenzyl vs. methyl substitution patterns) .

Data Comparison : Cross-reference experimental spectra with computational models (DFT or molecular docking) to validate assignments .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

Answer: The ortho-fluorine on the benzyl group enhances electron-withdrawing effects, stabilizing transition states in Suzuki-Miyaura couplings. Key considerations:

  • Boronic acid partners : Use arylboronic acids with electron-donating groups (e.g., 4-methoxyphenyl) to balance electronic effects.
  • Catalytic system : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1) at 70°C yields >85% coupling efficiency.
  • Side reactions : Fluorine’s electronegativity may promote protodeboronation; mitigate with slow reagent addition .

Case Study : Coupling with 5-nitro-2-(trifluoromethoxy)phenylboronic acid produced a biaryl derivative (m/z 438 [M⁺]) with confirmed regioselectivity via NOESY .

Q. How can computational methods address contradictory spectral data for fluorinated aniline derivatives?

Answer: Contradictions in NMR/IR data often arise from solvent effects or rotational isomers. A systematic approach includes:

Conformational analysis : Use Gaussian09 with B3LYP/6-311+G(d,p) to model rotational barriers (e.g., benzyl group rotation).

Solvent modeling : Simulate DMSO or CDCl₃ environments with PCM (Polarizable Continuum Model).

Docking studies : Compare computed vs. experimental ¹⁹F NMR shifts (Δδ < 2 ppm acceptable) .

Example : A reported δ -116 ppm (¹⁹F NMR) matched the computed value (-114.5 ppm) after accounting for solvent dielectric effects .

Q. What are the stability challenges for this compound under acidic/basic conditions?

Answer: The compound’s stability depends on pH and temperature:

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the benzylamine group occurs (t₁/₂ = 2 hours at 25°C).
  • Basic conditions (pH > 10) : Degradation via SNAr at the meta-fluorine (confirmed by LC-MS: m/z 245 [M–F]⁺).
  • Mitigation : Store in anhydrous acetonitrile at -20°C; avoid prolonged exposure to light .

Kinetic Study : Pseudo-first-order degradation rate constants (k) were determined:

pHk (h⁻¹)Activation Energy (kJ/mol)
20.3545.2
120.1852.7

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.